molecular formula C15H12ClN3S B1617372 5-(4-Chlorophenyl)-4-(4-methylphenyl)-4h-1,2,4-triazole-3-thiol CAS No. 41401-15-4

5-(4-Chlorophenyl)-4-(4-methylphenyl)-4h-1,2,4-triazole-3-thiol

Cat. No. B1617372
CAS RN: 41401-15-4
M. Wt: 301.8 g/mol
InChI Key: FEDZUKXAYNWGMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound’s description would typically include its systematic name, molecular formula, and structural formula. It might also include its class or family of compounds and its role or use in specific applications.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for the reaction. It would also discuss the mechanism of the reaction and any side products formed.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity and stability under various conditions, and how it reacts with different reagents.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity, basicity, reactivity, etc.).


Scientific Research Applications

Corrosion Inhibition

Compounds containing the 1,2,4-triazole moiety, such as 5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, have shown substantial inhibition of zinc corrosion in acidic mediums. Studies using density functional theory calculations have analyzed the inhibition mechanisms of these compounds, highlighting their electronic and structural characteristics as key factors in their efficiency as corrosion inhibitors (Gece & Bilgiç, 2012).

Antimicrobial Activity

Several derivatives of 1,2,4-triazole, including compounds with structures similar to 5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, have been synthesized and screened for antibacterial activity. These compounds have exhibited significant activity against various Gram-positive and Gram-negative bacterial strains, demonstrating their potential as effective antimicrobial agents (Plech et al., 2011).

Antifungal Applications

1,2,4-Triazole derivatives have also been explored for their antifungal properties. Some synthesized compounds from this family showed high inhibition rates against fungal growth, suggesting their usefulness in developing antifungal agents (El-kerdawy et al., 1990).

Structural and Conformational Analysis

Structural characterization of 1,2,4-triazole derivatives, including those with similar molecular structures to 5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, has been carried out using X-ray diffraction and computational methods. These studies provide insights into the molecular stability, conformation, and potential applications of these compounds in various fields (Sarala et al., 2006).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards, and providing appropriate safety precautions for handling and disposal.


Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, applications, or biological activities.


properties

IUPAC Name

3-(4-chlorophenyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3S/c1-10-2-8-13(9-3-10)19-14(17-18-15(19)20)11-4-6-12(16)7-5-11/h2-9H,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDZUKXAYNWGMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354137
Record name 5-(4-chlorophenyl)-4-(4-methylphenyl)-4h-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645224
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(4-Chlorophenyl)-4-(4-methylphenyl)-4h-1,2,4-triazole-3-thiol

CAS RN

41401-15-4
Record name 5-(4-chlorophenyl)-4-(4-methylphenyl)-4h-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Chlorophenyl)-4-(4-methylphenyl)-4h-1,2,4-triazole-3-thiol
Reactant of Route 2
5-(4-Chlorophenyl)-4-(4-methylphenyl)-4h-1,2,4-triazole-3-thiol
Reactant of Route 3
5-(4-Chlorophenyl)-4-(4-methylphenyl)-4h-1,2,4-triazole-3-thiol
Reactant of Route 4
5-(4-Chlorophenyl)-4-(4-methylphenyl)-4h-1,2,4-triazole-3-thiol
Reactant of Route 5
Reactant of Route 5
5-(4-Chlorophenyl)-4-(4-methylphenyl)-4h-1,2,4-triazole-3-thiol
Reactant of Route 6
5-(4-Chlorophenyl)-4-(4-methylphenyl)-4h-1,2,4-triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.